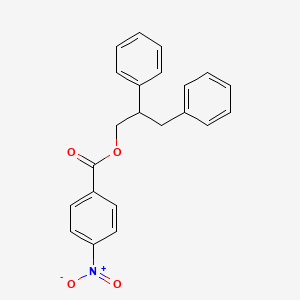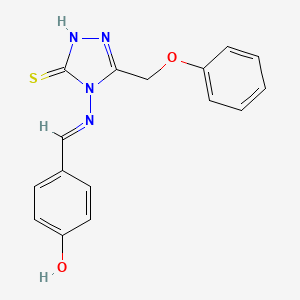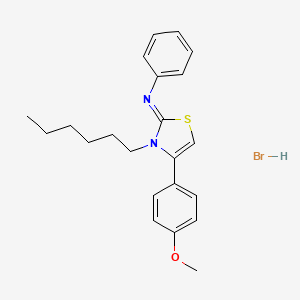![molecular formula C10H16O2 B11968347 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane CAS No. 3765-28-4](/img/structure/B11968347.png)
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by the presence of two oxirane (epoxide) rings and a vinyl group, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane typically involves the reaction of 3,3-dimethyloxirane with vinyl compounds under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the oxirane rings .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxirane rings into diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of epoxides and diols.
Reduction: Formation of diols.
Substitution: Formation of substituted vinyl compounds.
Aplicaciones Científicas De Investigación
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane involves its interaction with various molecular targets and pathways. The oxirane rings are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. This reactivity underlies its use in organic synthesis and potential biological activities .
Comparación Con Compuestos Similares
2,3-Dimethyloxirane: A simpler compound with a single oxirane ring.
Vinyl oxirane: Contains a vinyl group and an oxirane ring.
3,3-Dimethyloxirane: Another related compound with a single oxirane ring.
Uniqueness: 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is unique due to the presence of two oxirane rings and a vinyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production .
Propiedades
Número CAS |
3765-28-4 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-[(E)-2-(3,3-dimethyloxiran-2-yl)ethenyl]-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H16O2/c1-7-10(4,11-7)6-5-8-9(2,3)12-8/h5-8H,1-4H3/b6-5+ |
Clave InChI |
AJXYQJKBNYBUFD-AATRIKPKSA-N |
SMILES isomérico |
CC1C(O1)(C)/C=C/C2C(O2)(C)C |
SMILES canónico |
CC1C(O1)(C)C=CC2C(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)


